2,2-DIMETHYL-N1-(5-NITROQUINOLIN-8-YL)PROPANE-1,3-DIAMINE
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Overview
Description
2,2-DIMETHYL-N1-(5-NITROQUINOLIN-8-YL)PROPANE-1,3-DIAMINE is an organic compound that features a quinoline ring substituted with a nitro group at the 5-position and a diamine side chain at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIMETHYL-N1-(5-NITROQUINOLIN-8-YL)PROPANE-1,3-DIAMINE typically involves the following steps:
Nitration of Quinoline: Quinoline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 5-position.
Formation of Diamine Side Chain: The nitrated quinoline is then reacted with 2,2-dimethylpropane-1,3-diamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. Catalysts and solvents are chosen to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-DIMETHYL-N1-(5-NITROQUINOLIN-8-YL)PROPANE-1,3-DIAMINE undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The diamine side chain can participate in nucleophilic substitution reactions, where one of the amine groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, base (e.g., sodium hydroxide).
Major Products
Reduction: 2,2-DIMETHYL-N1-(5-AMINOQUINOLIN-8-YL)PROPANE-1,3-DIAMINE.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-DIMETHYL-N1-(5-NITROQUINOLIN-8-YL)PROPANE-1,3-DIAMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-DIMETHYL-N1-(5-NITROQUINOLIN-8-YL)PROPANE-1,3-DIAMINE involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1,3-propane diamine: Similar structure but lacks the quinoline ring and nitro group.
N-Methyl-1,3-propanediamine: Similar diamine side chain but different substitution pattern.
Uniqueness
2,2-DIMETHYL-N1-(5-NITROQUINOLIN-8-YL)PROPANE-1,3-DIAMINE is unique due to the presence of both the quinoline ring and the nitro group, which confer specific chemical reactivity and potential biological activity not found in simpler diamines.
Properties
IUPAC Name |
2,2-dimethyl-N'-(5-nitroquinolin-8-yl)propane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-14(2,8-15)9-17-11-5-6-12(18(19)20)10-4-3-7-16-13(10)11/h3-7,17H,8-9,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIIIZINRWRNCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)CNC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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